(2Z)-2-cyano-3-ethoxyprop-2-enoic acid

Description

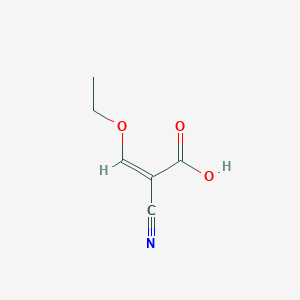

(2Z)-2-Cyano-3-ethoxyprop-2-enoic acid is a substituted prop-2-enoic acid derivative characterized by:

- Z-configuration of the α,β-unsaturated double bond.

- Cyano group (-CN) at position 2, contributing to electrophilic reactivity and hydrogen-bonding capability.

- Ethoxy group (-OCH₂CH₃) at position 3, influencing solubility and steric effects.

- Carboxylic acid (-COOH) terminus, enabling salt formation and pH-dependent reactivity.

This compound is utilized in organic synthesis as a building block for heterocycles, pharmaceuticals, and agrochemicals due to its versatile functional groups .

Properties

Molecular Formula |

C6H7NO3 |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

(Z)-2-cyano-3-ethoxyprop-2-enoic acid |

InChI |

InChI=1S/C6H7NO3/c1-2-10-4-5(3-7)6(8)9/h4H,2H2,1H3,(H,8,9)/b5-4- |

InChI Key |

AVAQZFUVMGMHSC-PLNGDYQASA-N |

Isomeric SMILES |

CCO/C=C(/C#N)\C(=O)O |

Canonical SMILES |

CCOC=C(C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Overview

The synthesis of (2Z)-2-cyano-3-ethoxyprop-2-enoic acid generally involves condensation reactions between cyanoacetate derivatives and ethoxy-substituted aldehydes or orthoformates under controlled conditions. The key step is the formation of the ethoxy-substituted propenoic acid skeleton with a cyano group at the 2-position, favoring the (2Z) stereochemistry.

Detailed Preparation Procedure

A well-documented and reproducible method involves the following steps:

Starting Materials : Ethyl cyanoacetate, triethyl orthoformate, and acetic anhydride are the primary reagents.

Reaction Conditions : These reagents are sequentially added to a reaction vessel, stirred, and heated to approximately 140 °C.

Reflux and Distillation : The mixture is refluxed for about 4 hours to ensure complete reaction. Following this, distillation under reduced pressure is carried out until no further distillate is obtained.

Isolation : The reaction mixture is cooled to induce crystallization.

Purification : The crystallized product is filtered, washed with ethanol to remove impurities, and dried to yield the pure compound.

This method yields ethyl ethoxymethylcyanoacetate, which upon hydrolysis or further processing can furnish (2Z)-2-cyano-3-ethoxyprop-2-enoic acid.

Reaction Scheme Summary

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Ethyl cyanoacetate + triethyl orthoformate + acetic anhydride | Stirring, heating at 140 °C, reflux 4 h | Formation of ethyl ethoxymethylcyanoacetate intermediate |

| 2 | Cooling and crystallization | Room temperature | Crystallization of product |

| 3 | Filtration and ethanol washing | Room temperature | Purification of product |

| 4 | Drying | Room temperature | Final product: (2Z)-2-cyano-3-ethoxyprop-2-enoic acid |

Analytical Data and Purity Assessment

- Purity : Typically ≥95% as confirmed by chromatographic and spectroscopic methods.

- Physical Appearance : White to yellow crystalline powder.

- Melting Point : Data for related esters indicate melting points around 49-51 °C.

- Solubility : Sparingly soluble in water, soluble in organic solvents such as chloroform and methanol.

- Safety and Handling : The compound is irritant and should be handled with appropriate personal protective equipment. Hazard statements include risks of respiratory and skin irritation.

Summary Table of Preparation Methods

| Method Description | Key Reagents | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| Condensation of ethyl cyanoacetate with triethyl orthoformate and acetic anhydride | Ethyl cyanoacetate, triethyl orthoformate, acetic anhydride | 140 °C, reflux 4 h, reduced pressure distillation | ≥95% purity | Standard method, reproducible, scalable |

| Crystallization and ethanol washing | Ethanol (for purification) | Room temperature | High purity | Essential for removing impurities |

Chemical Reactions Analysis

2-cyano-3-ethoxyprop-2-enoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 3-ethoxyprop-2-enoic acid derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-cyano-3-ethoxyprop-2-enoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and other complex molecules.

Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drug candidates.

Mechanism of Action

The mechanism of action of 2-cyano-3-ethoxyprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis or substitution. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs differ in substituents at positions 2 and 3, altering reactivity, physical properties, and applications.

Table 1: Structural and Molecular Properties of Selected Analogs

Key Research Findings

- Electrophilic Reactivity: The cyano group enhances electrophilicity at the β-carbon, enabling Michael addition reactions. Ethoxy and methoxy substituents reduce reactivity compared to amino or halogenated analogs .

- Biological Activity : Fluorinated analogs (e.g., 2-fluoro derivatives) exhibit increased metabolic stability and lipophilicity, enhancing bioavailability in drug candidates .

- Crystallography : Compounds with aryl substituents (e.g., 4-methoxyphenyl) form stable crystals via π-π stacking and hydrogen bonding, critical for materials science applications .

- Toxicity: Fluorinated and chlorinated analogs may pose higher risks of skin irritation and respiratory toxicity compared to ethoxy or amino-substituted derivatives .

Industrial and Pharmacological Relevance

- Pharmaceuticals: Ethoxy and amino-substituted analogs are intermediates in kinase inhibitors and protease blockers .

- Agrochemicals: Fluoro- and cyano-containing derivatives are used in herbicides due to their stability and target specificity .

- Materials Science : Aryl-substituted analogs serve as ligands in metal-organic frameworks (MOFs) for catalytic applications .

Biological Activity

(2Z)-2-cyano-3-ethoxyprop-2-enoic acid is an organic compound belonging to the class of α,β-unsaturated carboxylic acids. This compound features a cyano group and an ethoxy substituent, which contribute to its biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The structural formula of (2Z)-2-cyano-3-ethoxyprop-2-enoic acid can be represented as follows:

This compound is characterized by its unsaturation and the presence of both cyano and ethoxy functional groups, which enhance its reactivity and versatility in organic synthesis.

Research indicates that (2Z)-2-cyano-3-ethoxyprop-2-enoic acid exhibits various biological activities, primarily linked to its ability to inhibit certain enzymes involved in metabolic processes. Notably, it has been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a critical role in the metabolism of corticosteroids. Inhibition of this enzyme can lead to increased insulin sensitivity and reduced glucose production in the liver, making it a potential candidate for treating metabolic syndromes such as type 2 diabetes .

Therapeutic Applications

The biological activity of (2Z)-2-cyano-3-ethoxyprop-2-enoic acid suggests several therapeutic applications:

- Metabolic Disorders : By inhibiting 11β-HSD1, this compound may help manage conditions associated with insulin resistance and obesity .

- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, indicating potential for treating inflammatory diseases .

- Agrochemical Uses : Its derivatives may serve as herbicides or pesticides due to their biological activity against specific plant pathogens .

Case Studies

Several studies have investigated the effects of (2Z)-2-cyano-3-ethoxyprop-2-enoic acid on metabolic pathways:

- In Vivo Studies : Research on transgenic mice overexpressing 11β-HSD1 demonstrated that inhibition by this compound resulted in lower plasma glucose levels and improved lipid profiles, suggesting a beneficial effect on metabolic health .

- In Vitro Studies : Cell culture experiments indicated that treatment with (2Z)-2-cyano-3-ethoxyprop-2-enoic acid led to decreased secretion of pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl acrylate | α,β-unsaturated ester | Used extensively in polymer chemistry |

| 3-Cyanoacrylate | α,β-unsaturated nitrile | Known for rapid polymerization properties |

| 4-Cyanobutenoic acid | α,β-unsaturated carboxylic acid | Exhibits anti-inflammatory properties |

| 3-Ethoxyacrylonitrile | α,β-unsaturated nitrile | Used in synthesis of complex organic molecules |

These compounds share structural similarities with (2Z)-2-cyano-3-ethoxyprop-2-enoic acid but exhibit distinct biological activities that may complement or enhance its therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for (2Z)-2-cyano-3-ethoxyprop-2-enoic acid, and how can reaction conditions be tailored to improve yield?

The synthesis of α,β-unsaturated cyanoesters like (2Z)-2-cyano-3-ethoxyprop-2-enoic acid typically involves condensation reactions between cyanoacetic acid derivatives and carbonyl compounds. Key steps include:

- Base-catalyzed Knoevenagel condensation : Reacting ethyl cyanoacetate with an appropriate aldehyde or ketone in ethanol, using catalysts like piperidine or ammonium acetate.

- Temperature control : Maintaining reflux conditions (~80°C) to drive the reaction while avoiding thermal decomposition of the cyano group.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful purification to remove traces that interfere with crystallization.

For example, similar compounds (e.g., ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate) were synthesized via lithium salt intermediates and characterized by X-ray crystallography, highlighting the importance of steric and electronic effects in directing regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing structural features of (2Z)-2-cyano-3-ethoxyprop-2-enoic acid?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.5–7.5 ppm indicate vinylic protons (Z-configuration confirmed by coupling constants J = 10–12 Hz).

- ¹³C NMR : The cyano group (C≡N) appears at ~115–120 ppm, while the carbonyl (C=O) resonates at ~165–170 ppm.

- IR Spectroscopy : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carboxylic acid and ethoxy groups) .

Q. What safety protocols are essential when handling (2Z)-2-cyano-3-ethoxyprop-2-enoic acid in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact with irritants like cyano groups.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb cyano-containing compounds using activated carbon .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of (2Z)-2-cyano-3-ethoxyprop-2-enoic acid?

DFT studies using hybrid functionals (e.g., B3LYP with exact exchange terms) are critical for modeling:

- Frontier Molecular Orbitals (FMOs) : The LUMO is localized on the cyano and carbonyl groups, explaining electrophilic reactivity.

- Reaction Pathways : Transition states for Knoevenagel condensation can be optimized using basis sets like 6-31G(d,p), with solvation effects modeled via COSMO.

- Spectroscopic Validation : Compare computed IR/NMR spectra with experimental data to validate accuracy (average deviations <5%) .

Q. How do electron-withdrawing groups (e.g., cyano, ethoxy) influence intermolecular interactions in crystal packing?

- Hydrogen Bonding : The carboxylic acid group forms dimers via O–H···O interactions, while the ethoxy group participates in C–H···O contacts.

- π-π Stacking : The conjugated enoate system enables stacking with aromatic substituents, as observed in derivatives like ethyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate.

- SHELX Refinement : Challenges include modeling disorder in flexible ethoxy chains; anisotropic displacement parameters improve accuracy .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Functional Selection : Test multiple functionals (e.g., M06-2X for non-covalent interactions vs. ωB97XD for dispersion effects).

- Solvent and Temperature Corrections : Include implicit solvent models (e.g., SMD) and Gibbs free energy corrections at experimental temperatures.

- Experimental Cross-Validation : Use kinetic isotope effects or isotopic labeling to probe mechanistic discrepancies .

Q. How can quantum mechanical calculations be integrated with NMR data to confirm stereochemistry?

- Chemical Shift Calculations : Use gauge-invariant atomic orbitals (GIAO) in DFT to predict ¹H/¹³C shifts.

- DP4 Probability Analysis : Statistically compare computed vs. experimental shifts to assign Z/E configurations with >95% confidence.

- Case Study : For ethyl (2Z)-2-cyano-3-(methoxyamino)prop-2-enoate, calculated shifts matched observed data within 0.3 ppm, confirming the Z-configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.